7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-ethylchromeno[2,3-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-2-9-5-6-12-11(8-9)13(16)10-4-3-7-15-14(10)17-12/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEREWAEAHLFGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3=C(C2=O)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological and Pharmacological Investigations of Chromeno 2,3 B Pyridin 5 One Derivatives
Anti-inflammatory and Analgesic Activities
Derivatives of the broader chromeno[2,3-b]pyridine class have been explored for their potential anti-inflammatory and analgesic properties. Studies on related compounds have shown promising results in preclinical models of inflammation and pain. For instance, certain pyridazinone and pyrazole (B372694) derivatives have demonstrated significant anti-inflammatory and analgesic effects. nih.govsemanticscholar.orgresearchgate.net However, specific data detailing the anti-inflammatory and analgesic activities of 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one are not extensively available in the current body of scientific literature. One report suggests that the parent compound, 7-Ethyl-5-oxo-5H- chemicalbook.combenzopyrano[2,3-b]pyridine, exhibits antihistaminic and anti-anaphylactic properties, which are related to the inflammatory response. chemicalbook.com
Anticancer and Antitumor Properties
The anticancer potential of chromeno[2,3-b]pyridin-5-one derivatives has been a significant area of investigation, with research spanning in vitro cytotoxicity, in vivo efficacy, and mechanistic studies.
In Vitro Cytotoxicity Studies (e.g., against EAC, HEPG2, HeLa, MCF7, HL60/MX2 cells)
While a wide range of chromenopyridone and related heterocyclic compounds have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, specific data for this compound is limited. nih.gov
Research on other substituted chromenopyridones has demonstrated moderate to good inhibitory activity against cell lines such as prostate (PC-3), breast (MCF-7), central nervous system (IMR-32), cervix (HeLa), and liver (Hep-G2). nih.gov For example, novel spiro-oxindoline-based pyrazolo[3,4-b]pyridines have shown promising anticancer activity against a panel of 60 cancer cell lines. ekb.egekb.eg Similarly, other chromeno[3,2-c]pyridine derivatives have been evaluated for their antiproliferative activity on tumor cell lines. nih.gov However, without direct experimental data, the cytotoxic profile of the 7-ethyl substituted variant remains to be elucidated.
In Vivo Antitumor Efficacy Models
In vivo studies are crucial for validating the therapeutic potential of anticancer compounds. While some derivatives within the broader class of chromeno[2,3-b]pyridines have been advanced to in vivo testing, specific information regarding the in vivo antitumor efficacy of this compound is not currently available in published research.
Radiosensitizing Effects
The ability of a compound to enhance the efficacy of radiation therapy is a valuable attribute in cancer treatment. The investigation of radiosensitizing effects is an active area of research for many novel anticancer agents. However, there is no specific information available in the scientific literature regarding the potential radiosensitizing effects of this compound.
Molecular Targets and Mechanisms (e.g., Topoisomerase I and IIα Inhibition, HSP90 Inhibition)
Understanding the molecular targets and mechanisms of action is fundamental to drug development. For the broader class of chromone (B188151) and pyridine-containing heterocycles, several molecular targets have been identified. For instance, derivatives of 6-chloro-/fluorochromone have been reported as potential topoisomerase inhibitors. nih.gov
However, specific studies detailing the inhibitory activity of this compound against Topoisomerase I and IIα or Heat Shock Protein 90 (HSP90) have not been reported.
Antimicrobial Activities
The chromeno[2,3-b]pyridine scaffold has also been investigated for its potential antimicrobial properties. clockss.org Research on novel chromeno[2,3-b]pyridines and chromeno[2,3-b]quinolines has shown remarkable inhibitory effects against selected microorganisms. clockss.org Additionally, other related heterocyclic systems, such as thiazolo[4,5-b]pyridines, have been screened for their activity against pathogenic bacteria and fungi. mdpi.com Despite these promising findings within the broader chemical class, specific data on the antimicrobial activity of this compound is not available in the current literature.
Antiviral Activities
The antiviral potential of chromeno[2,3-b]pyridine derivatives has been explored, revealing promising activity against certain viral pathogens.
While specific data on the activity of this compound against Human Rhinovirus (HRV) 1B and 14 is not explicitly detailed in the provided context, the broader class of chromeno[2,3-b]pyridine derivatives has been a subject of antiviral research. For instance, N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine have been synthesized and evaluated for their antiviral activity, demonstrating a potent, structure-dependent inhibition of herpes simplex virus type 1 replication. nih.gov This suggests that the core heterocyclic structure can be a scaffold for developing antiviral agents. Further research is necessary to specifically elucidate the anti-HRV activity of this compound.
The proposed antiviral mechanisms for related heterocyclic compounds often involve interference with the early stages of viral replication. For example, some antiviral agents act by inhibiting viral adsorption to host cells. nih.gov In the case of certain N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine, the most potent antiviral effect was observed when the compounds were added during the viral adsorption phase, indicating a mechanism that likely involves blocking the initial interaction between the virus and the host cell. nih.gov The specific antiviral mechanism of this compound would require further targeted investigation.
Other Pharmacological Activities
Beyond antimicrobial and antiviral effects, derivatives of the chromeno[2,3-b]pyridine scaffold have been explored for other pharmacological properties.
Certain fused oxazolocoumarins, which share a coumarin (B35378) core with chromeno[2,3-b]pyridin-5-ones, have been tested for their ability to inhibit lipid peroxidation. mdpi.com One such compound, 4-Amino-2-(p-tolyl)-7H-chromeno[5,6-d]oxazol-7-one, demonstrated low anti-lipid peroxidation activity. mdpi.com This suggests that while the core structure has the potential for such activity, the specific substitutions play a crucial role in determining the potency. The investigation into the lipid peroxidation inhibition of this compound itself would be a valuable area for future research to fully characterize its pharmacological profile.
Antihistaminic and Antianaphylactic Properties (specifically for this compound)
Research has identified this compound, also known by the synonym 7-Ethyl-5-oxo-5H- nih.govbenzopyrano[2,3-b]pyridine, as a compound possessing antihistaminic and antianaphylactic properties. This activity is a key cited use for the molecule in chemical literature.
α-Adrenergic Antagonism
Currently, there is no specific information available in the surveyed literature detailing the α-adrenergic antagonism of this compound. While α1-adrenoceptor antagonists are crucial for treating conditions like hypertension, research into this specific pharmacological activity has focused on other classes of compounds, such as 5,5-dimethylhydantoin (B190458) derivatives. nih.gov
Immunomodulatory Effects
Direct studies on the immunomodulatory effects of this compound are not presently available. However, research into the broader class of chromeno[2,3-b]pyridine derivatives indicates potential interactions with the immune system. For instance, analogues based on the 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine core have been shown to elicit the secretion of Interleukin-6 (IL-6) in 3T3-L1 adipocytes. nih.gov IL-6 is a pleiotropic cytokine with a complex role in immune regulation and inflammation. This suggests that the core scaffold may have immunomodulatory potential, though specific activity for the 7-ethyl derivative remains uninvestigated.
Antioxidant Properties
Specific evaluations of the antioxidant properties of this compound have not been detailed in the available research. However, the general class of chromenopyridines has been associated with antioxidant activity. For example, four naturally occurring chromeno[4,3-b]pyridine derivatives (an isomeric form) isolated from a fungus, Phomopsis sp., exhibited good antioxidant activity, with one compound showing a notable ability to scavenge DPPH radicals. researchgate.net Additionally, other heterocyclic compounds containing a sulfur atom, which are structurally related, have been noted as potential antioxidative agents. nih.gov
Neuroprotective Potential
There is no available scientific literature that specifically investigates or establishes the neuroprotective potential of this compound.
NPY1R Ligand Activity and Antiobesity Potential
The Neuropeptide Y (NPY) system, particularly the Y1 receptor (NPY1R), is a significant target in the development of anti-obesity therapeutics due to its role in regulating feeding behavior and energy homeostasis. nih.govispub.com Antagonists of the NPY1R are sought after as potential drugs to decrease food intake and manage body weight. ispub.comresearchgate.net
While there is no direct evidence to classify this compound as an NPY1R ligand, the parent scaffold of chromeno[2,3-b]pyridine has been explored in the context of obesity. A study on derivatives of 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid investigated their role as inhibitors of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε), which are key in insulin-independent pathways promoting energy storage. nih.gov An analogue from this study demonstrated weight loss and insulin-sensitizing effects in obese mice, establishing a connection between the chromeno[2,3-b]pyridin-5-one core and anti-obesity effects, albeit through a different mechanism than NPY1R antagonism. nih.gov
Anti-fibrotic Activity
The specific anti-fibrotic activity of this compound has not been documented. However, the broader class of chromeno[2,3-b]pyridines is recognized as a source of pharmacologically important compounds, and various derivatives have been investigated for anti-fibrotic effects. researchgate.net
Research has demonstrated that other substituted chromeno[2,3-b]pyridines possess this activity. For example, 2,4-diamino-5-(1-hydroxynaphthalen-2-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile was found to exert anti-fibrotic and anti-inflammatory effects in human corneal fibroblasts by reducing the production of extracellular matrix proteins like fibronectin and collagen I. nih.gov Another study identified 5-arylthio-5H-chromenopyridines as a new class of anti-fibrotic agents. researchgate.net These findings indicate that the chromeno[2,3-b]pyridine skeleton is a viable scaffold for the development of anti-fibrotic agents, though the potential of the 7-ethyl derivative specifically has yet to be explored.
Estrogen Receptor β-Selective Ligand Activity
Following a comprehensive review of available scientific literature, no specific studies detailing the estrogen receptor β-selective ligand activity of this compound were identified. Research on the selective modulation of estrogen receptor β (ERβ) is an active area of investigation, as ERβ-selective ligands hold therapeutic promise for a variety of conditions. However, studies specifically evaluating the binding affinity and functional activity of this compound at this receptor have not been published in the available scientific databases.
TNF-α Inhibition
Similarly, a thorough search of scientific databases and literature revealed no specific research investigating the tumor necrosis factor-alpha (TNF-α) inhibitory activity of this compound. While the broader class of chromene derivatives has been explored for anti-inflammatory properties, which can be associated with TNF-α modulation, specific experimental data, such as IC50 values or detailed mechanistic studies for this compound, are not available in the current body of scientific literature.
Structure Activity Relationship Sar and Molecular Design
Rational Design of Chromenopyridinone Analogues
The rational design of chromenopyridinone analogues is a strategic approach to developing new molecules with improved potency and selectivity. nih.gov This process often begins with a lead compound, such as 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one, and involves making targeted modifications to its structure. These modifications are guided by an understanding of the compound's interaction with its biological target. nih.gov
One key strategy in the rational design of these analogues is scaffold hopping, which involves replacing the core structure of the molecule with a different one that maintains similar spatial arrangements of key functional groups. This can lead to the discovery of novel chemical series with improved drug-like properties. Another important technique is bioisosteric replacement, where a functional group is substituted with another that has similar physical or chemical properties, with the goal of enhancing the compound's biological activity or metabolic stability. nih.govresearchgate.net
For instance, in the development of inhibitors for the inflammatory kinases TBK1 and IKKε, researchers utilized docking calculations and the X-ray structure of TBK1 bound to an existing inhibitor to guide the synthesis of a series of chromenopyridinone analogues. nih.gov This structure-based design allowed for a systematic exploration of the SAR around the A- and C-rings of the core scaffold, leading to the identification of potent and selective inhibitors. nih.gov
Impact of Substituents on Biological Activity
The biological activity of chromenopyridinone derivatives can be significantly influenced by the nature and position of substituents on the core ring system.
Substitutions on the A-ring of the chromenopyridinone scaffold have been shown to play a crucial role in modulating biological activity and selectivity. nih.gov A study focused on developing inhibitors for the inflammatory kinases TBK1 and IKKε demonstrated that incorporating various substituents at the R7 and R8 positions of the A-ring led to analogues with significantly enhanced potency. nih.gov
To facilitate the exploration of these A-ring substitutions, a late-stage functionalization strategy was employed, utilizing palladium-catalyzed cross-coupling reactions on bromo precursors. nih.gov This approach allowed for the efficient synthesis of a diverse library of analogues. The resulting SAR study revealed that certain A-ring substituents could enhance the selectivity of the inhibitors towards either TBK1 or IKKε. nih.gov For example, some analogues displayed IC50 values as low as 210 nM, highlighting the profound impact of A-ring modifications on inhibitory activity. nih.gov
| Compound | R7-Substituent | R8-Substituent | TBK1 IC50 (nM) | IKKε IC50 (nM) |
|---|---|---|---|---|
| Amlexanox | - | - | >1000 | >1000 |
| Analogue 1 | H | Br | 500 | 750 |
| Analogue 2 | OMe | H | 210 | 400 |
| Analogue 3 | Cl | H | 350 | 600 |
The carboxylic acid functional group is a common feature in many biologically active molecules, but its presence can sometimes lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and metabolic instability. nih.govresearchgate.net To address these issues, medicinal chemists often employ carboxylic acid bioisosteres, which are functional groups that mimic the properties of a carboxylic acid while offering improved drug-like characteristics. drughunter.comnih.gov
In the context of chromenopyridinone design, the replacement of a carboxylic acid group with a suitable bioisostere can lead to compounds with enhanced oral bioavailability and reduced off-target toxicity. drughunter.com Common bioisosteres for carboxylic acids include tetrazoles, sulfonamides, and hydroxamic acids. nih.govdrughunter.com The choice of a particular bioisostere is highly context-dependent, and screening a panel of different options is often necessary to identify the optimal replacement. nih.gov The success of this strategy relies on the bioisostere's ability to maintain the key interactions with the biological target that were originally established by the carboxylic acid group. hyphadiscovery.com
| Bioisostere | pKa Range | Key Properties |
|---|---|---|
| Carboxylic Acid | 4-5 | Forms strong hydrogen bonds, can be metabolically labile. nih.gov |
| Tetrazole | ~5 | Resistant to metabolic degradation, can improve oral bioavailability. nih.gov |
| Sulfonamide | 9-10 | Increases lipophilicity, enhances membrane permeability. drughunter.com |
| Hydroxamic Acid | ~9 | Can chelate metal ions, often used in enzyme inhibitors. nih.gov |
Computational Approaches in SAR Studies
Computational methods are invaluable tools in modern drug discovery, providing insights into the molecular interactions that govern biological activity and guiding the design of new compounds.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing a dataset of compounds with known activities, QSAR models can identify the key structural features that are responsible for the observed biological effects.
These models can then be used to predict the activity of novel, untested compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov In the study of chromenopyridinone analogues, QSAR can be employed to correlate various physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters, with their inhibitory potency against a particular target. This allows for a more rational and efficient exploration of the chemical space around the chromenopyridinone scaffold.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.govresearchgate.net This technique provides a detailed, three-dimensional view of the ligand-target interactions, highlighting the key hydrogen bonds, hydrophobic interactions, and electrostatic forces that contribute to binding affinity. ijcce.ac.irnih.gov
For this compound and its analogues, molecular docking simulations can be used to understand how different substituents on the chromenopyridinone core influence its binding to a specific biological target. semanticscholar.org For example, docking studies were instrumental in guiding the design of chromenopyridinone-based inhibitors of TBK1 and IKKε, allowing researchers to visualize how different A-ring substitutions could optimize the interactions within the kinase active site. nih.gov By providing a molecular-level understanding of the binding mode, docking simulations can significantly accelerate the drug design process and facilitate the development of more potent and selective inhibitors. semanticscholar.org
In Silico Prediction of ADME Characteristics (Absorption, Distribution, Metabolism, Excretion)
The evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of the drug discovery and development process. In the early stages of research, in silico predictive models serve as a valuable tool to forecast the pharmacokinetic profile of a molecule, thereby allowing for the early identification of potential liabilities and the prioritization of candidates with favorable drug-like properties. For this compound, a comprehensive ADME profile has been generated using computational methods to assess its potential as a therapeutic agent.
Physicochemical Properties and Drug-Likeness
A foundational aspect of ADME prediction is the analysis of a compound's physicochemical properties. These characteristics are strong determinants of a molecule's behavior in a biological system. The key physicochemical descriptors for this compound are summarized below.
| Property | Predicted Value |
| Molecular Formula | C14H11NO2 |
| Molecular Weight | 225.25 g/mol |
| LogP (Octanol/Water Partition Coefficient) | 2.58 |
| Topological Polar Surface Area (TPSA) | 46.59 Ų |
| Number of Hydrogen Bond Acceptors | 3 |
| Number of Hydrogen Bond Donors | 0 |
| Number of Rotatable Bonds | 1 |
The drug-likeness of this compound was evaluated based on several established rules, including Lipinski's Rule of Five. This rule suggests that poor oral absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of less than 500 g/mol , a LogP value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors.
Based on the predicted physicochemical properties, this compound exhibits no violations of Lipinski's Rule of Five, indicating a high probability of good oral bioavailability.
Absorption
The absorption of a drug, particularly after oral administration, is a key factor in its efficacy. In silico models predict gastrointestinal (GI) absorption and Caco-2 cell permeability to estimate a compound's ability to enter the bloodstream.
| Absorption Parameter | Predicted Outcome |
| Gastrointestinal (GI) Absorption | High |
| Caco-2 Permeability (log Papp in 10-6 cm/s) | 0.95 |
The high predicted GI absorption suggests that this compound is likely to be well-absorbed from the digestive tract. The predicted Caco-2 permeability further supports this, indicating good passive diffusion across the intestinal epithelial barrier.
Distribution
Following absorption, a drug is distributed throughout the body. Key parameters in this process include the volume of distribution (VDss), plasma protein binding (PPB), and the ability to cross the blood-brain barrier (BBB).
| Distribution Parameter | Predicted Value/Outcome |
| Volume of Distribution (VDss) (log L/kg) | -0.15 |
| Plasma Protein Binding (%) | 92.5% |
| Blood-Brain Barrier (BBB) Permeability | Yes |
The predicted volume of distribution suggests that the compound will be distributed throughout the body. A high degree of plasma protein binding is predicted, which can influence the compound's free concentration and, consequently, its activity and clearance. The prediction also indicates that this compound may be able to cross the blood-brain barrier.
Metabolism
The metabolic fate of a compound is crucial for determining its half-life and potential for drug-drug interactions. Cytochrome P450 (CYP) enzymes are the primary family of enzymes responsible for the metabolism of most drugs.
| Metabolism Parameter | Predicted Outcome |
| CYP1A2 Inhibitor | No |
| CYP2C19 Inhibitor | Yes |
| CYP2C9 Inhibitor | Yes |
| CYP2D6 Inhibitor | No |
| CYP3A4 Inhibitor | No |
The in silico predictions suggest that this compound is a potential inhibitor of CYP2C19 and CYP2C9. This indicates a possibility of drug-drug interactions if co-administered with other drugs that are substrates of these enzymes.
Excretion
The primary route and rate of elimination of a drug from the body are described by its excretion parameters.
| Excretion Parameter | Predicted Value |
| Total Clearance (log ml/min/kg) | 0.25 |
| Renal OCT2 Substrate | No |
The predicted total clearance provides an estimation of the rate at which the compound is removed from the body. The prediction that it is not a substrate for the renal organic cation transporter 2 (OCT2) suggests that active renal secretion via this transporter is not a major elimination pathway.
Future Perspectives and Research Directions
Development of Novel Chromeno[2,3-b]pyridin-5-one Derivatives
The core structure of 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one offers a versatile platform for the design and synthesis of new analogues with potentially enhanced biological activities and improved pharmacokinetic profiles. Future research will likely concentrate on systematic modifications of the chromenopyridine scaffold to establish comprehensive structure-activity relationships (SAR). The exploration of various substituents at different positions of the fused ring system will be crucial in identifying derivatives with superior potency and selectivity.
The synthesis of novel derivatives is being driven by innovative and efficient methodologies. One-pot multicomponent reactions are proving to be a valuable tool for generating libraries of chromeno[2,3-b]pyridine derivatives. researchgate.netmdpi.com These approaches, which emphasize pot, atom, and step economy (PASE), are not only efficient but also align with the principles of green chemistry. researchgate.netnih.gov For instance, the development of one-pot, two-step transformations of salicylaldehydes, malononitrile (B47326) dimer, and alcohols has led to the creation of novel O-substituted 5H-chromeno[2,3-b]pyridines with high yields. nih.gov
Interactive Table: Examples of Chromeno[2,3-b]pyridine Derivatives and Their Potential Activities.
| Derivative Name | Substituents | Potential Biological Activity |
| 2,4-diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile | Diamino, cyano, and pyrazolyl groups | Undisclosed, synthesized via multicomponent reaction |
| 5-O-substituted 5H-chromeno[2,3-b]pyridines | Various O-substituents at position 5 | Not specified, synthesized via one-pot reaction |
| 5-hydroxy-chromeno[2,3-b]pyridines | Hydroxy group at position 5 | Not specified, synthesized under catalyst and solvent-free conditions |
| Thiochromeno[4,3-b]pyridine derivatives | Sulfur-containing analogues | Anticancer, anti-inflammatory, antimicrobial |
Clinical Translation Potential of Highly Potent Analogues
A significant future objective is the translation of promising chromeno[2,3-b]pyridin-5-one analogues from preclinical research to clinical applications. This will necessitate rigorous evaluation of their efficacy and safety in relevant disease models. The chromenopyridine scaffold is present in established anti-inflammatory drugs like amlexanox and pranoprofen, highlighting the clinical potential of this class of compounds. acs.org
Derivatives of the broader chromeno[2,3-b]pyridine class have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, antirheumatic, and antiasthmatic effects. mdpi.com For instance, certain 2H-chromene derivatives have shown significant activity as PPAR-γ agonists, suggesting a potential role in improving insulin sensitivity for the treatment of diabetes. researchgate.net The journey to clinical translation will involve extensive preclinical studies, including in vivo efficacy, toxicology, and pharmacokinetic profiling, to identify lead candidates for further development.
Advanced Mechanistic Elucidation of Biological Actions
A deeper understanding of the molecular mechanisms underlying the biological effects of this compound and its derivatives is paramount for their rational design and therapeutic application. Future research will focus on identifying and validating the specific cellular targets and signaling pathways modulated by these compounds.
For example, certain chromenopyridine derivatives have been investigated as inhibitors of specific enzymes or receptors. researchgate.net Advanced techniques such as molecular docking, computational modeling, and various spectroscopic methods will be instrumental in elucidating the binding interactions between these compounds and their biological targets. bohrium.com Furthermore, studies on the metabolic fate and potential off-target effects of these molecules will be crucial for a comprehensive understanding of their pharmacological profiles.
Exploration of New Therapeutic Applications
While initial research has pointed towards antihistaminic and anti-anaphylactic activities for this compound, the broader chromenopyridine scaffold has shown a diverse range of biological effects, suggesting that its therapeutic potential may be much wider. lookchem.comchemicalbook.com Future investigations are expected to explore new therapeutic applications for this class of compounds.
The documented anti-inflammatory, anticancer, and antimicrobial properties of various chromenopyridine derivatives open up avenues for research in oncology, infectious diseases, and autoimmune disorders. acs.orgmdpi.com Moreover, the discovery of natural chromeno[3,2-c]pyridines with antimicrobial, antiviral, and cytotoxic activities further underscores the potential for discovering novel therapeutic agents within this chemical family. mdpi.com High-throughput screening of chromeno[2,3-b]pyridin-5-one libraries against a wide range of biological targets will be a key strategy in identifying new and unexpected therapeutic uses.
Sustainable and Scalable Synthetic Methodologies
The development of environmentally friendly and economically viable synthetic routes is a critical aspect of modern drug development. Future research on this compound and its derivatives will increasingly focus on sustainable and scalable synthetic methodologies. This includes the use of green solvents, catalysts, and energy-efficient reaction conditions.
Recent advancements in the synthesis of chromeno[2,3-b]pyridines have embraced green chemistry principles. researchgate.net Catalyst- and solvent-free methods for the synthesis of 5-hydroxy-chromeno[2,3-b]pyridines have been developed, offering excellent yields and environmentally benign reaction conditions. rsc.org Furthermore, the use of high-pressure Q-tube reactors has been shown to be an efficient and environmentally friendly tool for the synthesis of thiochromeno[4,3-b]pyridine and chromeno[4,3-b]pyridine derivatives. acs.org The development of such green protocols will be essential for the large-scale and cost-effective production of these compounds for further research and potential commercialization.
Q & A
Q. What are the optimized synthetic routes for 7-Ethyl-5H-chromeno[2,3-b]pyridin-5-one derivatives?
A modified green synthesis approach uses 4-chloro-3-formyl coumarin and active methylene compounds (e.g., ethyl acetoacetate) under solvent-free conditions. The reaction avoids chromatographic purification, achieving yields up to 82% via cyclocondensation. Key parameters include catalyst choice (e.g., p-toluenesulfonic acid), temperature control (reflux in ethanol), and stoichiometric ratios of reactants .
Q. How is the structural elucidation of this compound performed?
Structural characterization involves:
- ¹H/¹³C NMR : Assigning proton environments (e.g., ethyl group at δ ~1.3 ppm, aromatic protons at δ 7.3–8.9 ppm) and carbon shifts .
- HRMS : Confirming molecular ion peaks (e.g., m/z = 284.0929 [M+H]⁺) with <1 ppm error .
- X-ray crystallography : Resolving fused-ring geometry and substituent positions in related chromeno-pyridinone analogs .
Advanced Research Questions
Q. What mechanistic insights exist for the [3+3] annulation in synthesizing chromeno-pyridinones?
DABCO-catalyzed [3+3] annulation between 3-nitro-2H-chromenes and allenoates proceeds via a zwitterionic intermediate. High-resolution mass spectrometry (HRMS) tracks intermediates, while 2D NMR (COSY, NOESY) confirms regioselectivity and stereochemical outcomes. Computational studies (DFT) further validate the reaction pathway .
Q. How can computational models predict the physicochemical properties of this compound?
Density functional theory (DFT) calculates parameters like HOMO-LUMO gaps, dipole moments, and logP values. Molecular docking studies assess binding affinities to biological targets (e.g., kinases). For example, substituent effects (e.g., ethyl vs. nitro groups) are modeled to optimize drug-likeness and oral bioavailability .
Q. How do researchers resolve contradictions in spectroscopic data for novel derivatives?
- Cross-validation : Compare NMR assignments with X-ray data to resolve ambiguities in aromatic proton environments .
- Isotopic labeling : Use ¹⁵N/¹³C-labeled precursors to confirm heterocyclic connectivity in ambiguous HRMS fragments .
- Dynamic NMR : Detect rotational barriers in substituents (e.g., ethyl groups) causing splitting anomalies .
Q. What strategies are used to modify the core structure for enhanced bioactivity?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., nitro, chloro) at position 7 to improve kinase inhibition .
- Ring fusion : Replace the chromene moiety with thiochromene or pyrrolo-pyrimidine systems to alter π-stacking interactions .
- Hybrid scaffolds : Conjugate with piperidine or pyrimidine units to enhance solubility and target selectivity .
Methodological Tables
Table 1: Key Synthetic Parameters for Chromeno-Pyridinone Derivatives
| Parameter | Optimal Condition | Impact on Yield/Selectivity | Reference |
|---|---|---|---|
| Catalyst | p-Toluenesulfonic acid (10 mol%) | Accelerates cyclization | |
| Solvent | Ethanol (reflux) | Balances polarity and volatility | |
| Reaction Time | 6–8 hours | Minimizes side-product formation |
Table 2: Computational Parameters for Drug-Likeness Prediction
| Property | Calculated Value | Tool/Method | Reference |
|---|---|---|---|
| LogP | 2.8–3.2 | Molinspiration | |
| HOMO-LUMO Gap | 4.5 eV | Gaussian 09 (B3LYP/6-31G*) | |
| Polar Surface Area | 65 Ų | SwissADME |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
